molecular formula C7H12N2O3 B070177 1-Acetoxycarbonylpiperazine CAS No. 180031-13-4

1-Acetoxycarbonylpiperazine

Cat. No.: B070177
CAS No.: 180031-13-4
M. Wt: 172.18 g/mol
InChI Key: GZJWWFGMRQPCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetoxycarbonylpiperazine is a piperazine derivative featuring an acetoxycarbonyl (AcO-CO-) group attached to the nitrogen at position 1 of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, including roles in neurotransmitter modulation, anticancer activity, and antimicrobial applications .

Properties

CAS No.

180031-13-4

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

acetyl piperazine-1-carboxylate

InChI

InChI=1S/C7H12N2O3/c1-6(10)12-7(11)9-4-2-8-3-5-9/h8H,2-5H2,1H3

InChI Key

GZJWWFGMRQPCNH-UHFFFAOYSA-N

SMILES

CC(=O)OC(=O)N1CCNCC1

Canonical SMILES

CC(=O)OC(=O)N1CCNCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and pharmacological differences between 1-acetoxycarbonylpiperazine and analogous piperazine derivatives:

Compound Molecular Formula Substituents Pharmacological Activity Synthesis Methods References
This compound C₇H₁₂N₂O₃ (inferred) Acetoxycarbonyl at N1 Not explicitly reported; inferred to influence pharmacokinetics via ester hydrolysis Likely involves coupling reactions (e.g., EDCI/HOBt-mediated acylation)
1-Benzylpiperazine (BZP) C₁₁H₁₆N₂ Benzyl at N1 Stimulant effects via dopamine/norepinephrine release; recreational drug potential Alkylation of piperazine with benzyl halides
1-(4-Chlorophenyl)piperazine (4-CPP) C₁₀H₁₃ClN₂ 4-Chlorophenyl at N1 Serotonin receptor agonist; used in antidepressant research Ullmann coupling or nucleophilic substitution
1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) C₁₁H₁₃F₃N₂ 3-Trifluoromethylphenyl at N1 Mixed serotonin/dopamine activity; neurotoxicity concerns Buchwald-Hartwig amination or SNAr reactions
1-(4-Methoxyphenyl)piperazine (4-MeOPP) C₁₁H₁₆N₂O 4-Methoxyphenyl at N1 Inhibits monoamine reuptake; lower abuse potential than BZP Coupling of piperazine with 4-methoxyphenyl reagents
1-Acetylpiperazine C₆H₁₂N₂O Acetyl at N1 Intermediate in drug synthesis; limited direct bioactivity Acetylation of piperazine using acetyl chloride

Key Insights:

Structural Influence on Bioactivity: Electron-Withdrawing Groups (e.g., 3-TFMPP’s CF₃): Enhance receptor binding affinity but may increase toxicity . Ester Groups (e.g., acetoxycarbonyl): May act as prodrugs, releasing active metabolites via esterase hydrolysis .

Synthetic Flexibility :

  • Acylated derivatives (e.g., 1-aroylpiperazines) are synthesized via coupling reactions using EDCI/HOBt or NaCNBH₃-mediated reductive amination .
  • Halogenated analogs (e.g., 4-CPP) require careful control of reaction conditions to avoid byproducts .

4-MeOPP and 4-CPP are prioritized in CNS drug development for their selective receptor interactions .

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